1-Methoxybutane-2-sulfonyl chloride
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
- 1-Methoxybutane-2-sulfonyl chloride is used in the regioselective synthesis of functionalized 3,5-diketoesters and 2,4-diketosulfones. This process involves the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with α,β-unsaturated and functionalized acid chlorides, providing access to compounds not readily available by other methods (Rahn et al., 2008).
Chemical Reactions
- The compound is used in the synthesis of 2-acetylenic carboxylic acids, 1-sulfinyl, and 1-sulfonyl-2-ketones from 2-acetylenic phenyl sulfides. This involves monochlorination at the 1-position with sulfuryl chloride, followed by methanolysis (Fortes & Garrote, 1997).
Crystal Structure Analysis
- The reaction of (1R,2R)-1,2-di(4-methoxylphenyl)ethylenediamine with p-toluene sulfonyl chloride leads to the formation of a compound whose structure was ascertained by X-ray diffraction. This reaction showcases the application of 1-methoxybutane-2-sulfonyl chloride in crystallography (Liu et al., 2014).
Synthesis of Sulfonyl Chlorides
- The compound is involved in the synthesis of several benzenesulfonyl and arylmethanesulfonyl chlorides, which are synthesized in excellent yields by the aqueous chlorination of aryl (or benzyl) methoxymethyl sulfides (Kim, Ko, & Kim, 1992).
Mechanism of Action
Target of Action
1-Methoxybutane-2-sulfonyl chloride is a sulfonyl chloride compound . Sulfonyl chlorides are highly reactive towards water and other nucleophiles such as ammonia . Therefore, the primary targets of 1-Methoxybutane-2-sulfonyl chloride are likely to be nucleophilic sites in biological molecules.
Mode of Action
The mode of action of 1-Methoxybutane-2-sulfonyl chloride is likely to involve the formation of a covalent bond with its target. The chlorine atom in the sulfonyl chloride group is a good leaving group, making the sulfur atom electrophilic . When a nucleophile, such as a protein or DNA molecule, encounters the electrophilic sulfur, it can donate a pair of electrons to form a new covalent bond .
properties
IUPAC Name |
1-methoxybutane-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-3-5(4-9-2)10(6,7)8/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCYWKUTKSXTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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